![molecular formula C19H20N2O7S B2632928 (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate CAS No. 324044-78-2](/img/structure/B2632928.png)
(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate is a complex organic compound that features a nitrophenyl group, a benzoate ester, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate typically involves multiple steps. One common method includes the esterification of 4-nitrophenylmethanol with 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The ester and sulfamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or hydrazine (N2H4) in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates and sulfamides.
Scientific Research Applications
(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Possible applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate is not fully understood. it is believed to interact with specific molecular targets through its nitrophenyl and sulfamoyl groups. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl 4-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of the sulfamoyl group.
Isopropyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate: Contains a sulfonyl group instead of the oxolan-2-yl group.
Butyl 4-{[(2-methoxy-4-nitrophenyl)ureido]benzoate: Features a ureido group and a methoxy substituent.
Uniqueness
(4-nitrophenyl)methyl 4-{[(oxolan-2-yl)methyl]sulfamoyl}benzoate is unique due to the presence of both the oxolan-2-yl and sulfamoyl groups, which provide distinct chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 4-(oxolan-2-ylmethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S/c22-19(28-13-14-3-7-16(8-4-14)21(23)24)15-5-9-18(10-6-15)29(25,26)20-12-17-2-1-11-27-17/h3-10,17,20H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRWNBGAFFIRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
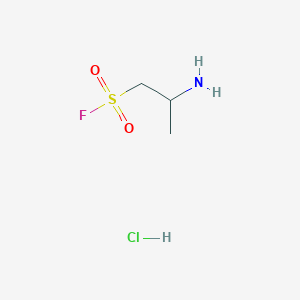
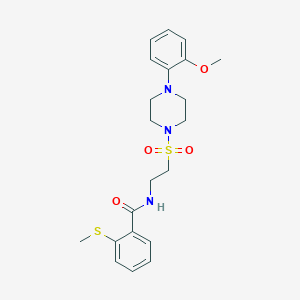
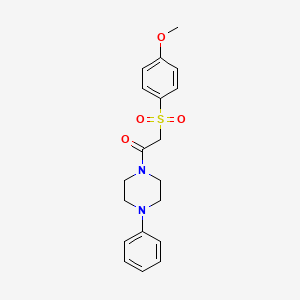
![2-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2632848.png)
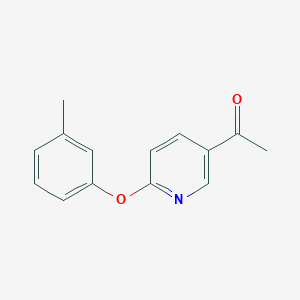
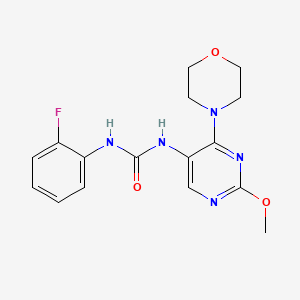
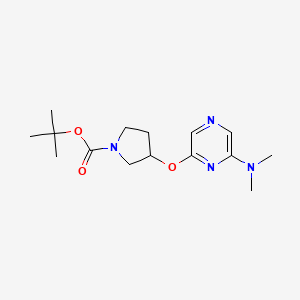
![{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol](/img/structure/B2632854.png)
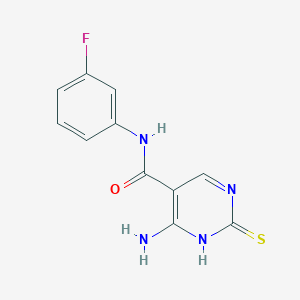
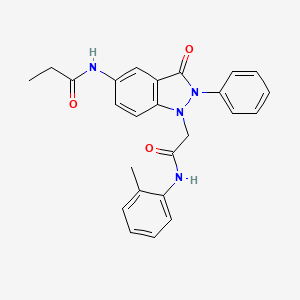
![6-Tert-butyl-2-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2632860.png)
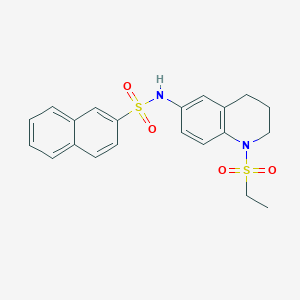
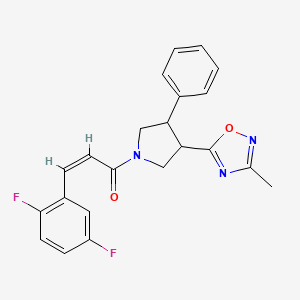
![11,13-dimethyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione](/img/structure/B2632868.png)
